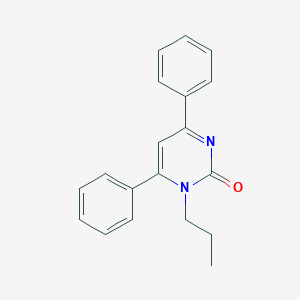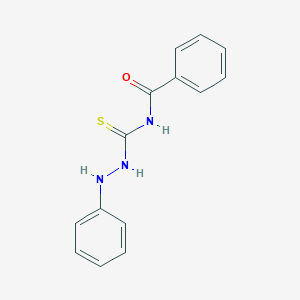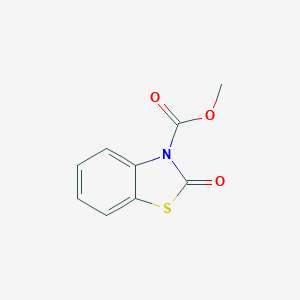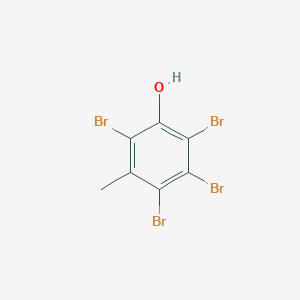
Tetrabromo-m-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabromo-m-cresol (TBC) is a brominated phenol that is used as a preservative in a variety of industrial and consumer products. It is a white powder that is soluble in water, ethanol, and acetone. TBC is commonly used in cosmetics, personal care products, and as a wood preservative. It is also used as a disinfectant in the medical and veterinary fields.
Mecanismo De Acción
Tetrabromo-m-cresol works by disrupting the cell membrane of microorganisms, leading to cell death. It also inhibits the growth and replication of cancer cells. The exact mechanism of action is not fully understood, but it is believed to involve the oxidation of cellular components.
Efectos Bioquímicos Y Fisiológicos
Tetrabromo-m-cresol has been shown to have low toxicity in humans and animals. However, prolonged exposure to high concentrations of Tetrabromo-m-cresol can cause skin irritation and respiratory problems. Tetrabromo-m-cresol has also been shown to have estrogenic activity, which can disrupt the endocrine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrabromo-m-cresol is a relatively inexpensive and easy-to-use compound that can be used in a variety of laboratory settings. However, its toxicity and potential for endocrine disruption make it unsuitable for certain types of experiments. In addition, the use of Tetrabromo-m-cresol as a preservative in consumer products can lead to contamination of laboratory samples.
Direcciones Futuras
There are several areas of research that could benefit from further study of Tetrabromo-m-cresol. These include:
1. Developing new methods for synthesizing Tetrabromo-m-cresol that are more efficient and environmentally friendly.
2. Investigating the potential use of Tetrabromo-m-cresol as a treatment for antibiotic-resistant infections.
3. Studying the effects of Tetrabromo-m-cresol on the microbiome and its potential impact on human health.
4. Examining the potential for Tetrabromo-m-cresol to be used as a tool in the study of protein structure and function.
5. Investigating the potential for Tetrabromo-m-cresol to be used as a biomarker for exposure to environmental contaminants.
In conclusion, Tetrabromo-m-cresol is a versatile compound that has a wide range of applications in industry and scientific research. While it has been shown to be effective in fighting microorganisms and cancer cells, its potential for toxicity and endocrine disruption must be carefully considered. Further research is needed to fully understand the mechanisms of action and potential uses of Tetrabromo-m-cresol.
Métodos De Síntesis
Tetrabromo-m-cresol can be synthesized through the bromination of m-cresol. The reaction is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction yields a mixture of mono-, di-, and tribrominated products, which are then separated through fractional distillation.
Aplicaciones Científicas De Investigación
Tetrabromo-m-cresol has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. Tetrabromo-m-cresol is also being investigated as a potential treatment for certain types of cancer. In addition, Tetrabromo-m-cresol has been used as a tool in the study of protein structure and function.
Propiedades
Número CAS |
58169-99-6 |
|---|---|
Nombre del producto |
Tetrabromo-m-cresol |
Fórmula molecular |
C7H4Br4O |
Peso molecular |
423.72 g/mol |
Nombre IUPAC |
2,3,4,6-tetrabromo-5-methylphenol |
InChI |
InChI=1S/C7H4Br4O/c1-2-3(8)5(10)6(11)7(12)4(2)9/h12H,1H3 |
Clave InChI |
UNPZKTDWJIQJJF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)O)Br |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)Br)Br)O)Br |
Otros números CAS |
58169-99-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



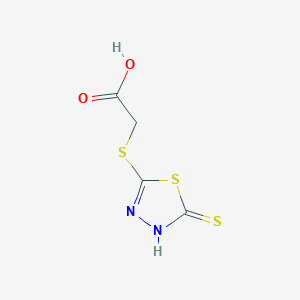
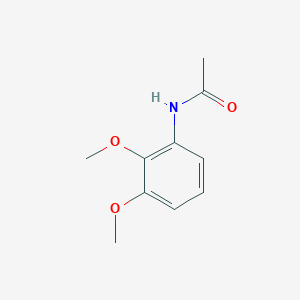
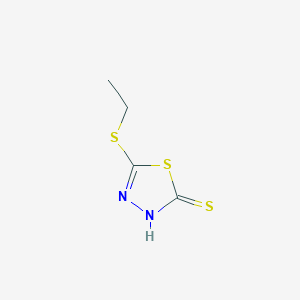

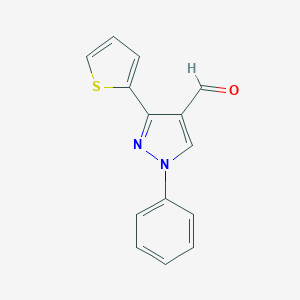
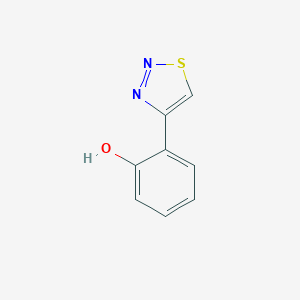
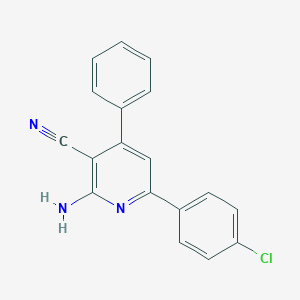
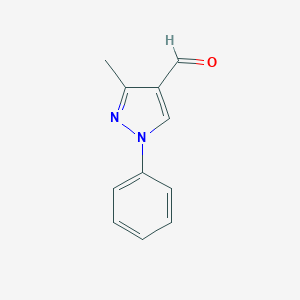
![2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide](/img/structure/B184645.png)

![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)
